3,8-Dimethylundecane

Description

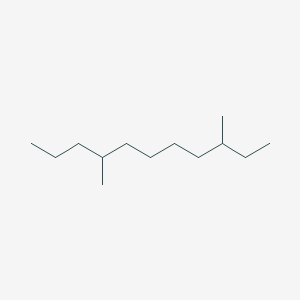

3,8-Dimethylundecane is a branched alkane with the molecular formula C₁₃H₂₈ (molecular weight: 184.36) and CAS number 17301-30-3 . Structurally, it features methyl groups at the 3rd and 8th positions of an 11-carbon chain. Its presence has been detected in natural products like green tea, where it decreases during decaffeination processes, suggesting volatility or reactivity under specific conditions .

Properties

CAS No. |

17301-30-3 |

|---|---|

Molecular Formula |

C13H28 |

Molecular Weight |

184.36 g/mol |

IUPAC Name |

3,8-dimethylundecane |

InChI |

InChI=1S/C13H28/c1-5-9-13(4)11-8-7-10-12(3)6-2/h12-13H,5-11H2,1-4H3 |

InChI Key |

WOGVWUCXENBLIV-UHFFFAOYSA-N |

SMILES |

CCCC(C)CCCCC(C)CC |

Canonical SMILES |

CCCC(C)CCCCC(C)CC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Physical Properties

3,8-Dimethylundecane belongs to a group of dimethyl-substituted undecanes. Key isomers and their properties are summarized below:

Key Observations :

- All isomers share identical molecular formulas but differ in branching positions, leading to variations in boiling points and chromatographic retention times . For example, 2,3-dimethylundecane elutes earlier than 4,8-dimethylundecane in GC-MS, indicating lower polarity .

- This compound is less prevalent in natural products compared to 2,3- and 2,6-dimethylundecane isomers, which dominate in biological systems .

2,3-Dimethylundecane

- Natural Occurrence : A major volatile compound in Ophiocordyceps sinensis (a medicinal fungus) and Viola serpens (herb) .

- Biological Role: Acts as a pheromone in white rhino dung, signaling sex and territorial status .

- Applications : Used in ecological studies to track animal behavior .

2,6-Dimethylundecane

- Natural Occurrence : Found in fermented tea products and Ophiocordyceps sinensis .

- Biological Role: Indicates female oestrous state in white rhinos .

- Applications: Potential biomarker for distinguishing fungal-insect complexes in traditional medicine .

2,7-Dimethylundecane

This compound

- Industrial Use: Limited to non-consumable applications due to safety advisories .

- Stability : Reduced concentrations in decaffeinated green tea highlight susceptibility to processing conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.